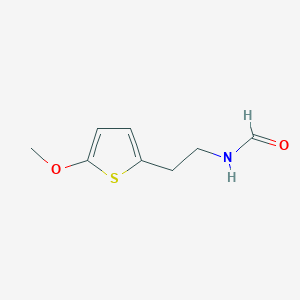

![molecular formula C9H7F3N2O3 B1142984 2-(hydroxyimino)-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 175205-25-1](/img/structure/B1142984.png)

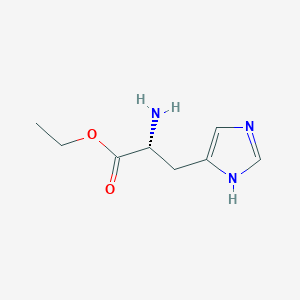

2-(hydroxyimino)-N-[4-(trifluoromethoxy)phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-phenylacetamide" falls within the category of bioactive molecules with potential pharmacological applications due to its structural components. Morpholino groups and indole moieties are often explored for their antimicrobial and fungicidal properties, among other biological activities.

Synthesis Analysis

A related compound, synthesized from hydroxyphenylacetic acid through condensation with aromatic amines followed by reaction with 1-(2-chloroethyl) morpholine hydrochloride, demonstrates the potential pathway for synthesizing compounds with similar structures. These compounds have shown significant in vitro activity against a variety of microbial strains, indicating their potential for further biological exploration (Jayadevappa et al., 2012).

Molecular Structure Analysis

Studies involving crystal structures of related compounds, such as (Z)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamides, provide insight into the molecular architecture and possible interactions of the compound of interest. These analyses contribute to understanding the compound's reactivity and potential binding mechanisms (Galushchinskiy et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of compounds containing morpholino and indole groups includes their ability to undergo various transformations, such as transamination processes leading to new derivatives with potential biological activity. This reactivity is crucial for the development of novel therapeutic agents (Dyachenko et al., 2012).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and stability, are influenced by their molecular structure. For instance, the introduction of a gem-dimethyl group on the morpholine core can significantly enhance plasmatic stability while maintaining antifungal activity, as seen in related studies (Bardiot et al., 2015).

Scientific Research Applications

Antioxidant Properties : A study synthesized novel derivatives of acetamide and evaluated their antioxidant activity. The derivatives, including analogs similar to 2-(hydroxyimino)-N-[4-(trifluoromethoxy)phenyl]acetamide, showed considerable antioxidant activity in tests like ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) methods (Gopi & Dhanaraju, 2020).

Cyclization Reactions : Research on N-(3-Hydroxypropyl)-2-nitro-N-(ω-phenylalkyl)acetamides, related to the chemical structure , underwent intramolecular cyclization in triflic acid to produce benzofused lactams. This study contributes to the understanding of cyclization mechanisms in similar compounds (Fante et al., 2014).

Dephosphorylation Reactions : A study reported the use of 2-(hydroxyimino)-N-phenyl-acetamide for dephosphorylation reactions of organophosphates, showing a significant rate enhancement in the presence of this compound. This suggests potential applications in the degradation of toxic organophosphates (Manfredi et al., 2016).

Anti-Arthritic and Anti-Inflammatory Activity : N-(2-hydroxy phenyl) acetamide, a related compound, was found to possess anti-arthritic properties in a study conducted on adjuvant-induced arthritis in rats. This suggests potential therapeutic applications for similar compounds in inflammatory diseases (Jawed et al., 2010).

Drug Design and Discovery : A study explored environmentally friendly syntheses of potential analgesic and antipyretic compounds, including analogs of N-(4-hydroxyphenyl)acetamide. This research contributes to the development of sustainable methods in drug discovery (Reddy et al., 2014).

Electron Impact Studies : An investigation into the mass spectra of 2-hydroxyimino-N-aryl acetamides revealed insights into their chemical behavior under electron impact, a fundamental aspect for understanding the properties and reactions of these compounds (Kallury et al., 1978).

Pyrimidines Synthesis : Research on the hydrogenation of certain acetamides led to the synthesis of pyrimidines, a key component in various pharmaceuticals, showcasing the versatility of these compounds in chemical synthesis (Shaw & Sugowdz, 1953).

properties

IUPAC Name |

(2E)-2-hydroxyimino-N-[4-(trifluoromethoxy)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2O3/c10-9(11,12)17-7-3-1-6(2-4-7)14-8(15)5-13-16/h1-5,16H,(H,14,15)/b13-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCMKVCIOAJDYFU-WLRTZDKTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C=NO)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)/C=N/O)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(hydroxyimino)-N-[4-(trifluoromethoxy)phenyl]acetamide | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

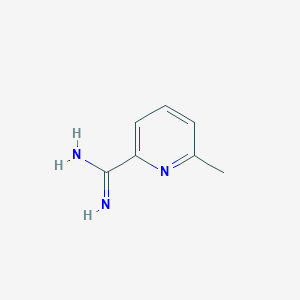

![N-[[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino]acetamide](/img/structure/B1142920.png)